Miv 150

Descripción

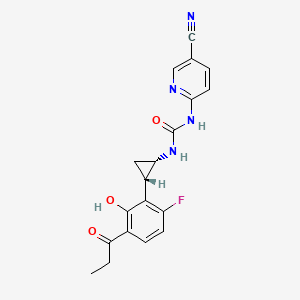

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPHEWJJTGPRSL-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177773 | |

| Record name | MIV 150 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231957-54-3 | |

| Record name | MIV 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIV 150 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIV-150 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MIV-150: A Technical Deep Dive into its NNRTI Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

MIV-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated as a microbicide for the prevention of HIV-1 transmission. This technical guide provides an in-depth analysis of its mechanism of action, detailing its interaction with the HIV-1 reverse transcriptase (RT), its inhibitory activity against both wild-type and resistant viral strains, and the experimental protocols used to characterize its function.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Like other NNRTIs, MIV-150 functions as a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, a site distinct from the catalytically active polymerase domain. This allosteric binding induces a conformational change in the enzyme, which distorts the polymerase active site and limits the mobility of the "thumb" and "finger" subdomains. This ultimately blocks the process of DNA polymerization, a critical step in the viral replication cycle where the viral RNA genome is converted into DNA.

A key characteristic of MIV-150 is its slow development of resistance compared to earlier generation NNRTIs such as nevirapine (B1678648) and delavirdine. While resistance to those drugs can emerge within weeks, in vitro studies have shown that the development of resistance to MIV-150 is a much slower process, potentially taking up to 45 weeks.[1] This suggests a higher genetic barrier to resistance for MIV-150.

Quantitative Analysis of Antiviral Activity

The potency of MIV-150 has been evaluated against both wild-type and a panel of NNRTI-resistant HIV-1 strains. The 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%, is a key metric for its antiviral activity.

MIV-150 demonstrates potent activity against wild-type HIV-1, with reported EC50 values in the subnanomolar to low nanomolar range. One study reported an EC50 of less than 1 nM against the HIV-1 MN strain in CEM-SS cells.[1] In terms of inactivating free virus particles, an EC50 of 0.004 µg/mL (approximately 10 nM) has been observed.[1]

The efficacy of MIV-150 is, however, impacted by the presence of certain drug resistance mutations in the HIV-1 reverse transcriptase gene. Its activity is known to be compromised by common NNRTI resistance mutations, including K103N and Y181C.[2] A comprehensive analysis of its cross-resistance profile is crucial for understanding its potential clinical utility.

Table 1: Antiviral Activity of a Diarylpyrimidine Analogue Structurally Related to MIV-150 against Wild-Type and NNRTI-Resistant HIV-1 Strains

| HIV-1 Strain | EC50 (nM) |

| Wild-Type (IIIB) | 2.6 |

| L100I | 6.5 |

| K103N | 1.4 |

| Y181C | 11.6 |

| Y188L | 16.2 |

| E138K | 6.0 |

Note: This data is for a diarylpyrimidine analogue closely related to MIV-150 and serves as a representative profile. Specific EC50 values for MIV-150 against a comprehensive panel of mutants from a single study are not publicly available in a consolidated table.

Experimental Protocols

The characterization of MIV-150's mechanism of action relies on standardized in vitro assays. The following sections detail the methodologies for determining its antiviral efficacy and enzymatic inhibition.

Anti-HIV-1 Cytopathogenicity Assay in MT-4 Cells

This cell-based assay is fundamental for determining the EC50 of MIV-150. It measures the ability of the compound to protect MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, from the cytopathic effects of the virus.

Materials:

-

MT-4 cells

-

High-titer stocks of wild-type and NNRTI-resistant HIV-1 strains

-

MIV-150 stock solution (dissolved in DMSO)

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)

-

96-well microplates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Sorensen's glycine (B1666218) buffer

Procedure:

-

Cell Seeding: MT-4 cells are seeded into 96-well microplates at a density that allows for logarithmic growth during the assay period.

-

Compound Dilution: A serial dilution of MIV-150 is prepared in cell culture medium.

-

Infection: Cells are infected with a pre-titered amount of HIV-1 (typically at a multiplicity of infection of 0.01 to 0.1) in the presence of varying concentrations of MIV-150. Control wells include cells with virus but no drug (virus control) and cells without virus or drug (cell control).

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, allowing for viral replication and the induction of cytopathic effects in the absence of the inhibitor.

-

Quantification of Cell Viability: The viability of the cells is assessed using the MTT assay. MTT is a yellow tetrazolium salt that is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.

-

Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of inhibition for each MIV-150 concentration is calculated relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the log of the MIV-150 concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

To determine the direct inhibitory effect of MIV-150 on the enzymatic activity of HIV-1 RT and to calculate the inhibition constant (Ki), a cell-free enzyme inhibition assay is employed.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)/oligo(dT) template-primer

-

Deoxyribonucleoside triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs (e.g., [³H]-dTTP)

-

MIV-150 stock solution

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Glass-fiber filters

-

Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader

Procedure:

-

Reaction Setup: The reaction mixture is prepared containing the assay buffer, poly(rA)/oligo(dT) template-primer, and a mixture of dNTPs.

-

Inhibitor Addition: Varying concentrations of MIV-150 are added to the reaction mixtures.

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of recombinant HIV-1 RT.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radioactive assays, the reaction mixture is spotted onto glass-fiber filters, which are then washed to remove unincorporated nucleotides. The radioactivity retained on the filters, representing the incorporated [³H]-dTTP, is measured by liquid scintillation counting. For non-radioactive methods, the incorporation of a fluorescently labeled dNTP can be measured.

-

Data Analysis: The percentage of RT inhibition is calculated for each MIV-150 concentration. To determine the mode of inhibition and the Ki value, kinetic experiments are performed by varying the concentration of both the substrate (dNTPs or template-primer) and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the NNRTI mechanism of action and the experimental workflow for determining antiviral activity.

Caption: Mechanism of MIV-150 as an NNRTI.

Caption: Workflow for Anti-HIV-1 Cytopathogenicity Assay.

References

MIV-150 Binding Affinity to HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MIV-150, a non-nucleoside reverse transcriptase inhibitor (NNRTI), to its target, the HIV-1 reverse transcriptase (RT). The document outlines quantitative binding data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Binding Affinity of MIV-150

MIV-150 is a potent NNRTI that demonstrates strong binding to HIV-1 RT. Its inhibitory activity is characterized by its high affinity for the allosteric binding site of the enzyme. The binding kinetics of MIV-150 to the K103N mutant of HIV-1 RT have been characterized using a biosensor-based approach, providing insights into its mechanism of action.[1][2][3]

A key study by Geitmann et al. utilized a biosensor-based approach to elucidate the kinetic parameters of the interaction between MIV-150 and the K103N HIV-1 reverse transcriptase mutant. This study revealed a complex binding mechanism, suggesting that MIV-150's interaction involves a heterogeneous binding model.[1][2][3]

Table 1: Kinetic Parameters of MIV-150 Binding to HIV-1 RT (K103N Mutant)

| Parameter | Value | Method | Reference |

| Model | Heterogeneous Binding | Biosensor-Based Kinetic Analysis | Geitmann et al. |

| Note | The study indicated that two noncompetitive and kinetically distinct enzyme-inhibitor complexes could be formed, suggesting a complex interaction beyond a simple 1:1 binding model.[1][3] Specific quantitative values for k_on, k_off, and K_D were not available in the abstract. |

In addition to direct binding studies, the efficacy of MIV-150 is often reported as an EC50 value, which is the concentration of the inhibitor that results in a 50% reduction in viral replication in cell-based assays.

Table 2: In Vitro Efficacy of MIV-150 against HIV-1

| Parameter | Value | Cell Line | Virus Strain | Reference |

| EC50 | <1 nM | CEM-SS | HIV-1 MN | MedchemExpress |

Experimental Protocols

The determination of the binding affinity and inhibitory potential of NNRTIs like MIV-150 involves a variety of in vitro assays. Below are detailed methodologies for key experimental approaches.

Biosensor-Based Kinetic Analysis (e.g., Surface Plasmon Resonance - SPR)

This technique allows for the real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., MIV-150) to a ligand (e.g., HIV-1 RT) immobilized on the chip.

Methodology:

-

Immobilization of HIV-1 RT:

-

Recombinant HIV-1 RT (wild-type or mutant, e.g., K103N) is purified.

-

The surface of a sensor chip (e.g., CM5) is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The purified HIV-1 RT is injected over the activated surface, leading to covalent immobilization via amine coupling.

-

Remaining active sites on the chip are deactivated using ethanolamine.

-

-

Binding Analysis:

-

A running buffer is continuously passed over the sensor surface to establish a stable baseline.

-

Serial dilutions of MIV-150 in the running buffer are prepared.

-

Each concentration of MIV-150 is injected over the immobilized HIV-1 RT surface for a specific duration (association phase), followed by an injection of running buffer alone (dissociation phase).

-

The change in the SPR signal (measured in response units, RU) is monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to various kinetic models (e.g., 1:1 Langmuir binding, heterogeneous ligand, conformational change) to determine the kinetic rate constants (k_on and k_off).

-

The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.

-

Enzyme Inhibition Assay (Colorimetric)

This assay measures the ability of an inhibitor to block the DNA polymerase activity of HIV-1 RT.

Principle: The assay quantifies the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a new DNA strand synthesized by HIV-1 RT using a template-primer hybrid. The amount of incorporated label is inversely proportional to the inhibitory activity of the compound.

Methodology:

-

Plate Preparation:

-

A template/primer hybrid (e.g., poly(A) • oligo(dT)15) is immobilized on the surface of streptavidin-coated microplate wells via a biotin-streptavidin interaction.

-

-

Reaction Mixture:

-

A reaction mixture is prepared containing a buffer, dNTPs, and a digoxigenin (B1670575) (DIG)-labeled dUTP.

-

-

Inhibition Assay:

-

Serial dilutions of MIV-150 are added to the wells.

-

Recombinant HIV-1 RT is added to initiate the reaction.

-

The plate is incubated to allow for DNA synthesis.

-

-

Detection:

-

The wells are washed to remove unincorporated dNTPs.

-

An anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added and incubated.

-

After another wash step, a chromogenic substrate for the enzyme is added.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis:

-

The percent inhibition is calculated for each MIV-150 concentration relative to a no-inhibitor control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Mechanism of Action: Allosteric Inhibition

MIV-150, as an NNRTI, binds to an allosteric site on the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket (NNIBP). This binding event induces conformational changes in the enzyme that are transmitted to the distant polymerase active site, ultimately inhibiting DNA synthesis.

Caption: Allosteric inhibition of HIV-1 RT by MIV-150.

Experimental Workflow: Biosensor-Based Kinetic Analysis

The following diagram illustrates the key steps in determining the binding kinetics of MIV-150 to HIV-1 RT using a surface plasmon resonance (SPR) biosensor.

Caption: Workflow for SPR-based kinetic analysis.

Logical Relationship: NNRTI Binding and Polymerase Inhibition

The binding of an NNRTI like MIV-150 to the allosteric site has a direct, though indirect, impact on the polymerase function of HIV-1 RT. This logical flow illustrates the cause-and-effect relationship.

Caption: Logical flow of NNRTI-mediated inhibition.

References

Miv-150: A Technical Guide to its Molecular Structure, Mechanism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miv-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against both HIV-1 and HIV-2.[1] This technical guide provides a comprehensive overview of the molecular characteristics of Miv-150, its mechanism of action, and detailed methodologies for its analysis. The information presented herein is intended to support further research and development of this compound as a potential microbicide for the prevention of HIV transmission.

Molecular Structure and Properties

Miv-150, also known as PC-815, is a synthetic organic molecule with a complex structure designed for high-affinity, allosteric inhibition of reverse transcriptase.[1]

Chemical Identity

The fundamental chemical identifiers for Miv-150 are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(5-cyano-2-pyridinyl)-N'-[(1S,2S)-2-[6-fluoro-2-hydroxy-3-(1-oxopropyl)phenyl]cyclopropyl]urea | [1] |

| Synonyms | PC-815 | [1] |

| CAS Number | 231957-54-3 | [1] |

| Molecular Formula | C₁₉H₁₇FN₄O₃ | [1][2] |

| Molecular Weight | 368.36 g/mol | [2] |

| SMILES String | O=C(N[C@@H]1--INVALID-LINK--C1)NC3=NC=C(C#N)C=C3 | [3] |

Physicochemical Properties

The physical and chemical properties of Miv-150 are critical for its formulation and delivery.

| Property | Value | Reference |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL, Ethanol: 0.25 mg/mL | [1] |

| Stability | ≥ 4 years (storage at -20°C) | [1] |

Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase

Miv-150 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural nucleosides for incorporation into the growing DNA chain, NNRTIs bind to a different, allosteric site on the reverse transcriptase enzyme.[4] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA.[1]

The following diagram illustrates the inhibitory action of Miv-150 on HIV reverse transcriptase.

References

Miv-150: A Technical Guide to its Antiviral Spectrum Against HIV Subtypes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral activity of Miv-150, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against various subtypes of the human immunodeficiency virus (HIV). This document summarizes key quantitative data, details experimental protocols for assessing antiviral efficacy, and visualizes the mechanisms of action and experimental workflows.

Executive Summary

Miv-150 is a potent NNRTI that has demonstrated significant in vitro activity against both HIV-1 and HIV-2. It exhibits efficacy in the subnanomolar to nanomolar range against wild-type HIV-1 and maintains activity against some NNRTI-resistant strains. However, its effectiveness can be compromised by a number of single and combination resistance mutations in the HIV-1 reverse transcriptase enzyme. This guide consolidates the available data on its antiviral spectrum, resistance profile, and the methodologies used for its evaluation.

Antiviral Spectrum of Miv-150

Miv-150 has shown broad activity against different HIV subtypes. The following tables summarize the 50% effective concentration (EC50) values of Miv-150 against various laboratory strains and clinical isolates of HIV-1 and HIV-2.

Table 1: In Vitro Antiviral Activity of Miv-150 against Wild-Type and Laboratory Strains of HIV

| Virus Strain | Cell Line | EC50 | Reference |

| HIV-1 MN | CEM.SS | <1 nM | [1] |

| HIV-1 (Free Virus) | - | 0.01 µM (0.004 µg/mL) | [1] |

| HIV-2 MN | CEM.SS | <1 nM | [1] |

Table 2: In Vitro Cross-Resistance Profile of Miv-150 against NNRTI-Resistant HIV-1 Variants

The activity of Miv-150 is significantly affected by the presence of NNRTI resistance-associated mutations (RAMs) in the reverse transcriptase gene. High-level resistance is observed with several key mutations.

| HIV-1 Variant (Amino Acid Substitution) | Fold Change in EC50 vs. Wild-Type | Level of Resistance | Reference |

| M230L | High | High | [2] |

| K103S | High | High | [2] |

| K103N | High | High | [2] |

| Y181V | High | High | [2] |

| K101P | High | High | [2] |

| Y181I | High | High | [2] |

| Y188L | High | High | [2] |

| K101E/K103N | High | High | [2] |

| K101E/Y181C | High | High | [2] |

| K103N/Y181C | High | High | [2] |

Note: "High" fold change generally indicates a significant loss of susceptibility. The precise fold-change values can be found in the cited reference.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, Miv-150 functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.

Figure 1: Mechanism of Miv-150 as a non-nucleoside reverse transcriptase inhibitor.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the antiviral spectrum and resistance profile of Miv-150.

Cell-Based Antiviral Assay (Syncytial Assay)

This assay is commonly used to determine the EC50 of antiviral compounds against HIV.

Objective: To measure the concentration of Miv-150 required to inhibit 50% of viral replication in a cell culture model.

Materials:

-

Cell Line: CEM.SS cells (a human T-lymphoblastoid cell line susceptible to HIV infection and syncytia formation).

-

Virus: HIV-1 MN or HIV-2 MN strains.

-

Compound: Miv-150, serially diluted.

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

-

96-well microtiter plates.

Procedure:

-

Cell Seeding: CEM.SS cells are seeded into 96-well plates at a predetermined density.

-

Compound Addition: Serial dilutions of Miv-150 are added to the wells. A "no drug" control (vehicle only) is included.

-

Viral Infection: Cells are infected with a standardized amount of HIV-1 MN or HIV-2 MN.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral replication and syncytia formation (typically 6-7 days).

-

Readout: The number of syncytia (multinucleated giant cells formed by the fusion of infected and uninfected cells) in each well is counted under a microscope. Alternatively, a cell viability assay (e.g., using tetrazolium dyes like MTT or XTT) can be used to quantify the cytopathic effect of the virus.

-

Data Analysis: The percentage of inhibition of syncytia formation or cytopathic effect is calculated for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

References

In Vitro Activity of MIV-150 Against HIV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). However, its efficacy against HIV-2 has been a subject of conflicting reports. This technical guide provides a comprehensive overview of the available in vitro data on the activity of MIV-150 against HIV-2. It summarizes quantitative efficacy and cytotoxicity data, details relevant experimental protocols, and visualizes key experimental workflows. A critical point of discussion is the intrinsic resistance of HIV-2 to NNRTIs, which presents a significant hurdle for the clinical utility of this class of drugs against HIV-2 infection.

Introduction

Human Immunodeficiency Virus Type 2 (HIV-2) is a distinct retrovirus from HIV-1, with a lower transmissibility and a slower rate of disease progression.[1][2] Despite these differences, HIV-2 can lead to Acquired Immunodeficiency Syndrome (AIDS) and requires effective antiretroviral therapy.[3] A key challenge in managing HIV-2 is its natural resistance to certain classes of antiretroviral drugs, most notably non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4][5][6]

MIV-150 is an NNRTI that has been investigated primarily as a microbicide to prevent HIV-1 infection.[7] While some initial data suggested potent activity against both HIV-1 and HIV-2, the broader understanding of NNRTI resistance in HIV-2 necessitates a critical evaluation of MIV-150's potential as an anti-HIV-2 agent. This document aims to consolidate the existing in vitro data to provide a clear and technically detailed perspective for the research and drug development community.

Quantitative Data on MIV-150 Activity

The available quantitative data on the in vitro activity of MIV-150 against HIV-2 is limited and presents a conflicting picture.

Table 1: In Vitro Efficacy of MIV-150 Against HIV

| Virus | Strain(s) | Cell Line | Assay Type | EC50 (nM) | Reference |

| HIV-1 | MN | CEM.SS | Syncytial Assay | < 1 | Medivir |

| HIV-2 | MN | CEM.SS | Syncytial Assay | < 1 | Medivir |

| HIV-2 | ROD, EHO | Various | Antiviral Assays | >50-fold higher than HIV-1 | [4] |

Note: The EC50 value from Medivir suggests high potency against an HIV-2 laboratory strain. However, the study by Rodes et al. (2006) indicates that first-generation NNRTIs are significantly less effective against HIV-2 strains ROD and EHO.[4] This discrepancy highlights the need for further studies using a broader range of primary HIV-2 isolates.

Table 2: Cytotoxicity of MIV-150

| Cell Line | Assay Type | CC50 (µM) | Reference |

| TZM-bl | MTT Assay | >20 | [8] |

| PBMCs | Not Specified | >20 | [9] |

The high CC50 values suggest that MIV-150 has a low potential for cytotoxicity in these cell lines, indicating a favorable in vitro safety profile.

HIV-2 Resistance to NNRTIs

The primary obstacle for the use of MIV-150 against HIV-2 is the intrinsic resistance of HIV-2 to the NNRTI drug class. This resistance is attributed to natural polymorphisms in the NNRTI-binding pocket of the HIV-2 reverse transcriptase enzyme.[3][4][5][6] Key amino acid differences at positions such as 101, 106, 138, 181, 188, and 190 can destabilize the binding of NNRTIs or lead to unfavorable contacts.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of anti-HIV-2 compounds.

Antiviral Activity Assay (TZM-bl Luciferase Reporter Gene Assay)

This assay is widely used to quantify the inhibition of HIV infection.

Objective: To determine the 50% effective concentration (EC50) of MIV-150 required to inhibit HIV-2 infection in TZM-bl cells.

Methodology:

-

Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates and incubated.

-

Compound Dilution: A serial dilution of MIV-150 is prepared in cell culture medium.

-

Infection: A standardized amount of HIV-2 virus stock is added to the wells containing the diluted compound and the cells.

-

Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the Tat protein, which in turn activates the luciferase reporter.

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The percentage of viral inhibition is calculated relative to untreated virus control wells, and the EC50 value is determined by non-linear regression analysis.

Caption: Workflow for the TZM-bl luciferase reporter gene assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Objective: To determine the 50% cytotoxic concentration (CC50) of MIV-150.

Methodology:

-

Cell Seeding: CEM.SS or TZM-bl cells are seeded in a 96-well plate.

-

Compound Addition: Serial dilutions of MIV-150 are added to the wells.

-

Incubation: The plate is incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.

Caption: Workflow for the MTT cytotoxicity assay.

Syncytial Assay

This assay is used to evaluate the inhibition of virus-induced cell fusion.

Objective: To assess the ability of MIV-150 to inhibit the formation of syncytia (multinucleated giant cells) induced by HIV-2 infection.

Methodology:

-

Cell Preparation: CEM.SS cells, which are susceptible to syncytia formation upon HIV infection, are used.

-

Co-culture Setup: Uninfected CEM.SS cells are co-cultured with HIV-2 infected cells in the presence of various concentrations of MIV-150.

-

Incubation: The co-culture is incubated for 24-48 hours.

-

Microscopic Examination: The formation of syncytia is observed and quantified using a microscope.

-

Data Analysis: The number and size of syncytia in treated wells are compared to those in untreated control wells to determine the inhibitory effect of the compound.

Mechanism of Action

MIV-150 is a non-nucleoside reverse transcriptase inhibitor. NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA.

Caption: Simplified mechanism of action of MIV-150.

Conclusion and Future Directions

The available in vitro data on the activity of MIV-150 against HIV-2 is inconclusive and warrants further investigation. While one report suggests high potency, the well-established intrinsic resistance of HIV-2 to NNRTIs raises significant doubts about the clinical potential of MIV-150 for treating HIV-2 infection.

To resolve this ambiguity, future research should focus on:

-

Comprehensive Efficacy Studies: Evaluating the in vitro activity of MIV-150 against a diverse panel of primary HIV-2 isolates from different geographic regions and clades.

-

In-depth Resistance Profiling: Conducting in vitro selection studies to identify the specific mutations in the HIV-2 reverse transcriptase that confer resistance to MIV-150 and determining the genetic barrier to resistance.

-

Direct Comparative Studies: Performing head-to-head comparisons of the in vitro efficacy of MIV-150 against both HIV-1 and HIV-2 to definitively quantify the difference in susceptibility.

A thorough understanding of these aspects is essential before any further consideration of MIV-150 for the treatment or prevention of HIV-2 infection. For now, based on the overwhelming evidence of NNRTI resistance in HIV-2, the use of MIV-150 for this indication is not supported.

References

- 1. HIV-1 vs. HIV-2: Differences and similarities [medicalnewstoday.com]

- 2. Comparing HIV-1 and HIV-2 infection: Lessons for viral immunopathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiretroviral Treatment of HIV-2 Infection: Available Drugs, Resistance Pathways, and Promising New Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antiretroviral Drug Resistance in HIV-2: Three Amino Acid Changes Are Sufficient for Classwide Nucleoside Analogue Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hiv.uw.edu [hiv.uw.edu]

- 7. First-in-Human Trial of MIV-150 and Zinc Acetate Coformulated in a Carrageenan Gel: Safety, Pharmacokinetics, Acceptability, Adherence, and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. HIV Reverse-Transcriptase Inhibitor-Resistance Mutations - Page 9 [medscape.com]

- 11. researchgate.net [researchgate.net]

MIV-150: A Technical Whitepaper on a Tight-Binding Reverse Transcriptase Antagonist for HIV Prevention

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MIV-150 is a potent, third-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its tight-binding antagonism of HIV-1 reverse transcriptase (RT).[1] Initially investigated for oral HIV therapy, its development was pivoted towards a topical microbicide for preventing sexual transmission of HIV due to poor systemic absorption and rapid clearance.[2] When formulated in a carrageenan-based gel, MIV-150 has demonstrated significant efficacy in preclinical macaque models of vaginal and rectal HIV transmission.[1][3] This document provides a comprehensive technical overview of MIV-150, including its mechanism of action, quantitative efficacy and pharmacokinetic data, detailed experimental protocols, and its resistance profile.

Mechanism of Action: Tight-Binding Inhibition of HIV-1 Reverse Transcriptase

The replication of Human Immunodeficiency Virus (HIV) is critically dependent on the enzyme reverse transcriptase, which converts the viral RNA genome into double-stranded DNA for integration into the host cell's genome.[4] MIV-150 is a non-nucleoside reverse transcriptase inhibitor that binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]

The designation of MIV-150 as a "tight-binding" antagonist signifies its slow dissociation rate from the RT enzyme, which contributes to its potent and sustained antiviral activity.[1] This property is particularly advantageous for a topical microbicide, where prolonged local drug activity is desirable.

Caption: HIV Reverse Transcription and MIV-150 Inhibition Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy, pharmacokinetics, and resistance profile of MIV-150.

Table 1: In Vitro Efficacy of MIV-150

| HIV-1 Isolate Type | Metric | Value | Reference |

|---|---|---|---|

| Wild-Type (Lab-adapted & Clinical) | EC₅₀ | Subnanomolar to Nanomolar Range | [2] |

| NNRTI-Resistant Variants | EC₅₀ | Nanomolar Range | [2] |

| HIV-2 | Activity | Preliminary Evidence of Activity | [1][5] |

| MIV-150 (500 µM) in Carrageenan vs. Carrageenan alone | Activity Increase | 10-fold more active against clinical HIV isolates |[1] |

Table 2: In Vivo Efficacy in Macaque Challenge Models

| Challenge Model | Gel Formulation | Challenge Virus & Dose | Application Time Before Challenge | Protection Rate | Reference |

|---|---|---|---|---|---|

| Rectal | MIV-150/Carrageenan | SHIV-RT (10³ TCID₅₀) | 30 minutes | 100% (4/4 animals) | [3] |

| Rectal | MIV-150/Carrageenan | SHIV-RT (10³ TCID₅₀) | 4 hours | 100% (4/4 animals) | [3] |

| Rectal | MIV-150/Carrageenan | SHIV-RT (10⁴ TCID₅₀) | 4 hours | 50% (2/4 animals) | [3] |

| Vaginal | MIV-150/Carrageenan | SHIV-RT | 8 hours post daily dose for 2 weeks | >50% reduction |[1] |

Table 3: Pharmacokinetic Parameters (First-in-Human Study)

| Compartment | Parameter | Finding | Note | Reference |

|---|---|---|---|---|

| Systemic (Plasma) | Absorption | Low levels observed | No drug accumulation with daily dosing | [6] |

| Systemic (Plasma) | Cₘₐₓ and AUC | Lower values on Days 8 and 14 vs. Day 1 | Likely reflects induction of drug-metabolizing enzymes (e.g., CYP3A4) | [6] |

| Local (Cervicovaginal Lavage) | MIV-150 Detection | Higher concentrations 4 hours post-dose vs. 24 hours | Correlates with higher anti-HIV activity at 4 hours | [6] |

| Local (Rectal Fluids/Tissues) | MIV-150 Detection | Detected 4 hours after gel application | Not detected in blood at any time point (0.5 to 24 h) |[1][3] |

Table 4: MIV-150 Resistance Profile

| Feature | Description | Comparison to other NNRTIs | Reference |

|---|---|---|---|

| In Vitro Resistance | Associated with the appearance of 3 mutations in RT. | Resistance to nevirapine (B1678648) and efavirenz (B1671121) is detected after only 1 and 2 mutations, respectively. | [1] |

| Cross-Resistance | Activity is compromised by many resistant viruses with single or double substitutions (e.g., K103N, Y181C). | Similar to other NNRTIs like Dapivirine. |[7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments used in the evaluation of MIV-150.

This colorimetric assay quantifies HIV-1 RT activity by measuring the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand.[8]

Principle: A poly(A) template/oligo(dT) primer hybrid is immobilized on streptavidin-coated microplate wells. Recombinant HIV-1 RT synthesizes DNA using this template, incorporating DIG-dUTP. The amount of incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase (POD), which generates a colorimetric signal upon addition of a substrate.[8]

Methodology:

-

Plate Preparation: A template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅) is immobilized on streptavidin-coated 96-well plates.

-

Compound Preparation: Prepare serial dilutions of MIV-150 and control inhibitors (e.g., Nevirapine).

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer, dNTPs (including DIG-dUTP).

-

Assay Procedure:

-

Add the reaction mixture to the wells.

-

Add the diluted MIV-150, positive controls, or solvent controls.

-

Initiate the reaction by adding recombinant HIV-1 RT enzyme.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection:

-

Wash wells to remove unbound reagents.

-

Add anti-DIG-POD conjugate and incubate for 1 hour at room temperature.

-

Wash wells to remove unbound conjugate.

-

Add peroxidase substrate (e.g., ABTS) and incubate in the dark.

-

Stop the reaction and measure absorbance using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the EC₅₀ value.

Caption: Experimental Workflow for an ELISA-based RT Inhibition Assay.

These studies are essential for evaluating the in vivo efficacy of candidate microbicides.[1]

Methodology:

-

Animal Model: Adult female rhesus macaques are used. For vaginal challenge studies, animals are often treated with Depo-Provera to synchronize their menstrual cycles and thin the vaginal epithelium, increasing susceptibility to infection.[9]

-

Gel Application: A defined volume of MIV-150/carrageenan gel or a placebo gel (e.g., methyl cellulose) is administered atraumatically into the rectal or vaginal cavity.[3]

-

Viral Challenge: At a specified time post-gel application (e.g., 30 minutes, 4 hours), animals are challenged with a specific dose of SHIV-RT (Simian Immunodeficiency Virus with HIV-1 Reverse Transcriptase).[1]

-

Monitoring: Animals are monitored for infection by regularly measuring plasma viral RNA levels. The development of SIV-specific T and B cell responses is also assessed as a correlate of infection.[3]

-

Endpoint Analysis: The primary endpoint is the prevention of systemic infection. Statistical analysis (e.g., Fisher's exact test) is used to compare infection rates between the MIV-150 and placebo groups.

Methodology:

-

Sample Collection: In human trials, blood samples and cervicovaginal lavage (CVL) are collected at various time points post-dose.[6] In macaque studies, rectal swabs and pinch biopsy specimens are also collected.[1]

-

Sample Processing: Blood is processed to plasma. CVL and tissue samples are processed to extract the drug.

-

Quantification: MIV-150 concentrations are determined using a validated analytical method, such as a specific radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cₘₐₓ) and area under the curve (AUC) are calculated from the plasma concentration-time data.

Development Pathway: From Bench to Clinic

The development of MIV-150 as a microbicide followed a logical progression from initial discovery to clinical evaluation.

Caption: Logical Flow of MIV-150 Microbicide Development.

Conclusion

MIV-150 is a potent, tight-binding NNRTI with a compelling profile for use as a topical microbicide to prevent the sexual transmission of HIV. Its poor systemic absorption, once a liability for oral therapy, is an asset for a locally acting agent, minimizing systemic side effects.[2] Robust preclinical data from macaque models demonstrate high efficacy in preventing rectal and vaginal SHIV-RT infection.[1][3] Early human clinical data have established a favorable safety and pharmacokinetic profile.[6] While resistance can emerge, MIV-150 possesses a higher genetic barrier to in vitro resistance than first-generation NNRTIs.[1] Further clinical development is warranted to establish its efficacy in human populations as a critical tool in the global effort to combat the HIV/AIDS epidemic.

References

- 1. The Nonnucleoside Reverse Transcriptase Inhibitor MIV-150 in Carrageenan Gel Prevents Rectal Transmission of Simian/Human Immunodeficiency Virus Infection in Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The nonnucleoside reverse transcriptase inhibitor MIV-150 in carrageenan gel prevents rectal transmission of simian/human immunodeficiency virus infection in macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carrageenan/MIV-150 (PC-815), a combination microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-Human Trial of MIV-150 and Zinc Acetate Coformulated in a Carrageenan Gel: Safety, Pharmacokinetics, Acceptability, Adherence, and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cross-Resistance Profiles of Rilpivirine, Dapivirine, and MIV-150, Nonnucleoside Reverse Transcriptase Inhibitor Microbicides in Clinical Development for the Prevention of HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. journals.asm.org [journals.asm.org]

Unraveling the Developmental Trajectory of Miv-150: A Comparative Analysis of Oral and Topical Formulations

An In-depth Examination of Preclinical and Clinical Findings

For Researchers, Scientists, and Drug Development Professionals

The development of a new therapeutic agent requires a rigorous evaluation of its potential delivery routes to maximize efficacy and minimize off-target effects. Miv-150, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), has been investigated for both oral and topical applications, primarily in the context of preventing HIV-1 transmission. This technical guide provides a comprehensive overview of the development history of Miv-150, comparing the preclinical and clinical data for its oral and topical formulations.

Quantitative Data Summary

A critical aspect of drug development involves the direct comparison of pharmacokinetic and efficacy data from different administration routes. The following tables summarize key quantitative findings for Miv-150.

Table 1: Comparative Pharmacokinetics of Oral vs. Topical Miv-150 in Animal Models

| Parameter | Oral Administration (Macaques) | Topical Gel (Macaques) | Source |

| Dosage | 15 mg/kg | 1.5 mg | |

| Peak Plasma Concentration (Cmax) | 100-1000 ng/mL | < 1 ng/mL | |

| Time to Peak Concentration (Tmax) | 2-8 hours | Not Applicable | |

| Vaginal Tissue Concentration (24h) | ~10^4-10^5 ng/g | ~10^6-10^7 ng/g | |

| Vaginal Fluid Concentration (24h) | ~10^3-10^4 ng/mL | ~10^5-10^6 ng/mL |

Table 2: In Vitro Efficacy of Miv-150

| Parameter | Value | Source |

| IC50 (HIV-1 IIIB in MT-2 cells) | 0.85 nM | |

| IC50 (HIV-1 BaL in TZM-bl cells) | 0.3 nM | |

| IC50 (HIV-1 clinical isolates) | 0.15-0.9 nM |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the efficacy and pharmacokinetics of Miv-150.

In Vitro Anti-HIV-1 Activity Assay

The antiviral activity of Miv-150 was assessed using a cell-based assay with TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene.

-

Cell Preparation: TZM-bl cells were plated in 96-well flat-bottom plates.

-

Compound Addition: Miv-150 was serially diluted and added to the wells.

-

Virus Inoculation: A standardized amount of HIV-1 BaL was added to the wells.

-

Incubation: The plates were incubated for 48 hours at 37°C.

-

Luciferase Assay: The luciferase activity was measured using a commercial kit, with the reduction in luciferase expression correlating with the antiviral activity of the compound.

Macaque Pharmacokinetic Studies

To evaluate the distribution of Miv-150 following oral and topical administration, a macaque model was utilized.

-

Oral Administration:

-

Depo-Provera-treated female macaques were administered a single oral dose of Miv-150 (15 mg/kg).

-

Blood samples were collected at 0, 1, 2, 4, 8, and 24 hours post-administration.

-

Vaginal fluid and tissue biopsies were collected at 24 hours.

-

Miv-150 concentrations in plasma, vaginal fluid, and tissue homogenates were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.

-

-

Topical Administration:

-

A single dose of a 50 µM Miv-150 gel (1.5 mg) was administered intravaginally to Depo-Provera-treated female macaques.

-

Blood, vaginal fluid, and tissue samples were collected at the same time points as the oral study.

-

Sample processing and analysis were performed using the same LC-MS method.

-

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Miv-150 and the workflow of the pharmacokinetic studies.

Caption: Mechanism of action of Miv-150 as a non-nucleoside reverse transcriptase inhibitor.

Caption: Workflow for the comparative pharmacokinetic study of oral vs. topical Miv-150 in macaques.

Discussion

The development of Miv-150 for both oral and topical use highlights a strategic approach to HIV prevention. The data clearly indicates that while oral administration can achieve systemic drug levels, topical application delivers significantly higher concentrations of Miv-150 to the vaginal tissue and fluid, the primary sites of sexual HIV transmission.

The pharmacokinetic profile of the topical formulation, characterized by high local concentrations and minimal systemic absorption, is highly desirable for a microbicide. This localized delivery minimizes the risk of systemic side effects and the potential for the development of drug-resistant HIV strains in other parts of the body. In contrast, oral administration, while achieving lower local concentrations, may be suitable for pre-exposure prophylaxis (PrEP) where systemic protection is required.

The potent in vitro anti-HIV-1 activity of Miv-150, with IC50 values in the low nanomolar range against both laboratory-adapted strains and clinical isolates, underscores its potential as an effective NNRTI. The high concentrations achieved in the vaginal compartment following topical application far exceed these IC50 values, suggesting a high likelihood of efficacy in preventing viral transmission.

Future development will likely focus on optimizing the topical formulation to ensure sustained release and user acceptability, as well as further clinical trials to establish the safety and efficacy of both oral and topical Miv-150 in human subjects. The dual-pronged developmental approach for Miv-150 provides a versatile platform to address different needs within the broader HIV prevention landscape.

Miv 150: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Miv 150 (also known as PC-815), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the limited availability of public data on this compound, this document synthesizes the existing information and outlines standard experimental protocols for further investigation.

Introduction

This compound, with the chemical name N-(5-Cyano-2-pyridinyl)-N'-[(1S,2S)-2-[6-fluoro-2-hydroxy-3-(1-oxopropyl)phenyl]cyclopropyl]urea, is a high-affinity, allosteric inhibitor of HIV-1 and HIV-2 reverse transcriptase.[1] While it possesses poor oral bioavailability, it has demonstrated efficacy as a topical microbicide.[1] Understanding its solubility and stability is paramount for the development of effective and safe formulations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Limited quantitative data on the aqueous solubility of this compound is available in the public domain. However, its solubility in several organic solvents and a buffered co-solvent system has been reported.

Table 1: Reported Solubility of this compound

| Solvent System | Concentration (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 |

| DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:3) | 0.25 |

| Ethanol | 0.25 |

Source: Cayman Chemical

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

-

Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 (e.g., simulated gastric fluid, simulated intestinal fluid).

-

Sample Preparation: Add an excess amount of this compound powder to a sealed vial containing a known volume of the respective buffer or solvent.

-

Equilibration: Agitate the vials at a constant temperature (typically 37°C for physiological relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Determine the solubility at each pH or in each solvent and report the results in mg/mL or µg/mL.

Stability Characteristics

The stability of this compound is a crucial factor for its formulation, storage, and handling. While comprehensive stability data is not widely published, some information is available.

Table 2: Reported Stability of this compound

| Condition | Duration | Stability |

| Storage at -20°C | ≥ 2 years | Stable |

Source: MOLNOVA

A study on a modified gel formulation of this compound (MZC) indicated stability for 12 months at 30°C/65% relative humidity (RH) and 9 months at 40°C/75% RH.

Experimental Protocol for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions or solid-state samples of this compound.

-

Stress Conditions: Expose the samples to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, including:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at a specified temperature (e.g., 80°C).

-

Photostability: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Sample the stressed solutions at various time intervals.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Data Analysis: Determine the degradation rate and identify the degradation products.

Mechanism of Action: NNRTI Signaling Pathway

This compound functions as a non-nucleoside reverse transcriptase inhibitor. NNRTIs bind to an allosteric site on the HIV reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Figure 1. Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Experimental Workflow for NNRTI Activity Assessment

The antiviral activity of this compound can be determined using cell-based assays that measure the inhibition of viral replication.

Figure 2. General experimental workflow for determining the in vitro anti-HIV activity of this compound.

Conclusion

This technical guide summarizes the currently available public information on the solubility and stability of this compound. While some data on its solubility in organic solvents and its long-term stability at low temperatures are known, a comprehensive aqueous solubility profile and detailed stability data under various stress conditions are lacking. The provided experimental protocols offer a framework for generating this critical data, which is essential for the continued development and formulation of this compound as a potential microbicide for the prevention of HIV transmission. The diagrams included illustrate the mechanism of action and a typical workflow for assessing its antiviral activity, providing a foundational understanding for researchers in the field.

References

Preclinical Development of Miv-150 as a Topical Microbicide for HIV Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miv-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has emerged as a promising candidate for topical microbicides to prevent the sexual transmission of HIV. Extensive preclinical research has demonstrated its significant antiviral activity, favorable safety profile, and efficacy in relevant animal models, particularly when formulated in combination with other agents such as zinc acetate (B1210297) and carrageenan. This technical guide provides a comprehensive overview of the preclinical data on Miv-150, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and resistance studies. Detailed experimental protocols and structured data tables are presented to facilitate replication and further investigation by researchers in the field.

Introduction

The development of safe and effective topical microbicides remains a critical strategy in the global effort to curb the HIV/AIDS pandemic. Miv-150, a third-generation NNRTI, distinguishes itself through its high potency against both wild-type and some NNRTI-resistant strains of HIV-1.[1][2] Its mechanism of action involves binding tightly to the HIV reverse transcriptase (RT) enzyme, thereby inhibiting the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.[3][4] Preclinical studies have explored Miv-150 in various formulations, including vaginal gels and intravaginal rings (IVRs), often in combination with zinc acetate (ZA), which exhibits its own anti-HIV properties, and carrageenan (CG), a polymer with potential barrier and anti-HIV activity.[1][5][6] This guide synthesizes the key preclinical findings to provide a detailed resource for the scientific community.

Mechanism of Action

Miv-150 is a non-nucleoside reverse transcriptase inhibitor that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site for nucleosides.[7] This allosteric binding induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity.[7] This mechanism is effective against both cell-free and cell-associated HIV.[8][9] The combination of Miv-150 with zinc acetate offers a multi-pronged approach; zinc salts have demonstrated activity against HIV and other viruses like HSV-2.[3]

References

- 1. MIV-150 and zinc acetate combination provides potent and broad activity against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Single Dose of a MIV-150/Zinc Acetate Gel Provides 24 h of Protection Against Vaginal Simian Human Immunodeficiency Virus Reverse Transcriptase Infection, with More Limited Protection Rectally 8–24 h After Gel Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. dovepress.com [dovepress.com]

- 6. Historical development of vaginal microbicides to prevent sexual transmission of HIV in women: from past failures to future hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Core Concepts - Antiretroviral Medications and Initial Therapy - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]

- 8. journals.asm.org [journals.asm.org]

- 9. MIV-150/Zinc Acetate Gel Inhibits Cell-Associated Simian-Human Immunodeficiency Virus Reverse Transcriptase Infection in a Macaque Vaginal Explant Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MIV-150 Carrageenan Gel Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been formulated into a carrageenan-based gel for topical application as a microbicide to prevent sexually transmitted infections (STIs). This document provides a detailed overview of the MIV-150 carrageenan gel formulation, also known as PC-1005 or MZC gel, and protocols for its preparation and evaluation. The gel combines the antiviral activity of MIV-150 with zinc acetate (B1210297) and the gelling and anti-human papillomavirus (HPV) properties of carrageenan to create a broad-spectrum multipurpose prevention technology (MPT).[1][2] Preclinical and clinical studies have demonstrated its potential in preventing HIV, herpes simplex virus (HSV), and HPV.[1][3]

MIV-150 Carrageenan Gel Formulation

The MIV-150 carrageenan gel is a complex formulation designed for stability, appropriate viscosity for vaginal or rectal application, and effective delivery of its active pharmaceutical ingredients (APIs).

Composition

The core components of the MIV-150 carrageenan gel (PC-1005) are summarized in the table below. It is important to note that slight variations in excipients may exist between different studies and developmental stages of the formulation.

| Component | Concentration | Role | Reference(s) |

| MIV-150 | 50 µM (0.002% w/w) | Active Pharmaceutical Ingredient (NNRTI) | [3] |

| Zinc Acetate Dihydrate | 14 mM (0.3% w/w) | Active Pharmaceutical Ingredient (Antiviral) | [3][4] |

| Carrageenan | 3.0% - 3.1% (w/vol) | Gelling Agent, API (Anti-HPV) | [5][6] |

| - Lambda (λ) Carrageenan | 60% of total carrageenan | Gelling Agent | |

| - Kappa (κ) Carrageenan | 40% of total carrageenan | Gelling Agent | |

| Methylparaben | ~0.2% (w/vol) | Preservative | |

| Propylene (B89431) Glycol | ~2% (w/vol) | Humectant, Solvent | |

| Sodium Acetate Buffer | 10 mM | Buffering Agent | |

| Purified Water | q.s. to 100% | Solvent |

Experimental Protocols

MIV-150 Carrageenan Gel Preparation Protocol

This protocol outlines the general steps for preparing a laboratory-scale batch of MIV-150 carrageenan gel.

Materials:

-

MIV-150 powder

-

Zinc Acetate Dihydrate

-

Lambda (λ) Carrageenan

-

Kappa (κ) Carrageenan

-

Methylparaben

-

Propylene Glycol

-

Sodium Acetate

-

Acetic Acid (for pH adjustment)

-

Purified, sterile water

-

Magnetic stirrer with heating plate

-

pH meter

-

Sterile beakers and other glassware

-

Autoclave or sterile filter

Procedure:

-

Prepare the Buffer: Prepare a 10 mM sodium acetate buffer and adjust the pH to the desired range (typically between 4.5 and 5.5 for vaginal applications) using acetic acid.

-

Dissolve Excipients: In a sterile beaker, gently heat the sodium acetate buffer to approximately 70-80°C while stirring. Add the methylparaben and propylene glycol and stir until fully dissolved.

-

Disperse Carrageenan: Slowly add the pre-weighed lambda and kappa carrageenan powders to the heated solution while stirring vigorously to prevent clumping. Continue to stir at an elevated temperature until the carrageenan is fully hydrated and the solution is homogenous. This may take 1-2 hours.

-

Cooling and API Addition: Allow the carrageenan solution to cool to around 40-50°C. In a separate container, dissolve the MIV-150 and Zinc Acetate Dihydrate in a small amount of the buffer, potentially with gentle warming if necessary for solubility.

-

Homogenization: Add the dissolved API solution to the carrageenan base and mix thoroughly until a uniform gel is formed.

-

Final pH Check and Adjustment: Allow the gel to cool to room temperature. Check the final pH and adjust if necessary.

-

Packaging and Sterilization: Package the gel in appropriate containers (e.g., tubes with applicators). Depending on the stability of the components, the final product may be sterilized by autoclaving or prepared aseptically.

In Vitro Anti-HIV-1 Activity Assay (TZM-bl Cell Line)

This assay is commonly used to determine the efficacy of microbicides against HIV-1 infection in a cell-based model.[7][8][9]

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)

-

HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)

-

MIV-150 carrageenan gel and corresponding placebo gel

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin-streptomycin)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell adherence.

-

Gel Dilution: Prepare serial dilutions of the MIV-150 carrageenan gel and the placebo gel in cell culture medium.

-

Virus Preparation: Dilute the HIV-1 viral stock to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.

-

Treatment and Infection: Pre-incubate the cells with the diluted gel formulations for a specified period (e.g., 1 hour). Following pre-incubation, add the diluted virus to the wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator to allow for viral entry, replication, and reporter gene expression.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of viral inhibition for each gel dilution relative to the virus-only control wells. Determine the 50% effective concentration (EC50) of the MIV-150 gel.

In Vivo Efficacy Study in Macaque Model

Non-human primate models, particularly rhesus macaques, are crucial for the preclinical evaluation of microbicide efficacy. The following is a generalized protocol for a vaginal or rectal challenge study with Simian-Human Immunodeficiency Virus (SHIV-RT).[10][11][12]

Animals:

-

Adult female rhesus macaques, confirmed to be free of SIV and other interfering infections.

Materials:

-

MIV-150 carrageenan gel

-

Placebo gel

-

SHIV-RT viral stock (a chimeric virus with the HIV-1 reverse transcriptase gene)

-

Anesthetic agents (e.g., ketamine)

-

Vaginal or rectal applicators

-

Blood and tissue collection supplies

Procedure:

-

Animal Acclimatization and Baseline Sampling: Acclimatize the animals to the housing conditions and handling procedures. Collect baseline blood samples to confirm their negative serostatus.

-

Hormonal Synchronization (for vaginal studies): To increase susceptibility to infection and mimic the human menstrual cycle, animals are often treated with a progestin such as Depo-Provera.

-

Gel Application: Anesthetize the animals. Administer a defined volume of the MIV-150 carrageenan gel or placebo gel vaginally or rectally using a needleless syringe or applicator.

-

Viral Challenge: At a specified time point after gel application (e.g., 4 hours, 8 hours, or 24 hours), anesthetize the animals again and challenge them with a known infectious dose of SHIV-RT administered to the same site as the gel.

-

Post-Challenge Monitoring: Monitor the animals for clinical signs of infection. Collect blood samples weekly to measure plasma viral load (RNA levels) and seroconversion (antibody production).

-

Endpoint and Data Analysis: The primary endpoint is the prevention of systemic infection, as determined by the absence of detectable viral RNA in the plasma and the lack of seroconversion over a defined follow-up period. Statistical analysis is performed to compare the infection rates between the MIV-150 gel group and the placebo group.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the MIV-150 carrageenan gel.

Table 1: Pharmacokinetic Parameters of MIV-150 after Vaginal Administration of PC-1005

| Parameter | Value | Study Population | Reference(s) |

| MIV-150 concentration in gel | 50 µM | - | [3] |

| Dose administered | 4 mL | Healthy women | [13] |

| MIV-150 in plasma (Cmax) | Low, near lower limit of quantitation | Healthy women | [14] |

| MIV-150 in cervicovaginal lavage (4h post-dose) | ~300 times the in vitro EC50 | Healthy women | [14] |

| MIV-150 in ectocervical tissue (4h post-dose) | ~700 times the in vitro EC50 | Healthy women | [14] |

Table 2: In Vitro Antiviral Activity

| Virus | Assay | EC50 of PC-1005 | Reference(s) |

| HIV-1 | TZM-bl cell-based assay | Potent inhibition observed (specific values vary by strain) | [4] |

| HPV | Cell-based assays | High activity attributed to carrageenan | [14] |

| HSV-2 | Plaque reduction or similar assays | Significant inhibition | [15] |

Signaling Pathway and Mechanism of Action

The MIV-150 carrageenan gel employs a multi-pronged approach to prevent STIs. The diagram below illustrates the distinct mechanisms of action of its key components.

Conclusion

The MIV-150 carrageenan gel is a promising multipurpose prevention technology with a well-defined formulation and demonstrated efficacy in preclinical and early clinical studies. The protocols provided herein offer a foundation for researchers to further investigate this and similar microbicide formulations. The combination of a potent NNRTI, an antiviral salt, and a gelling agent with intrinsic anti-HPV activity represents a significant advancement in the field of STI prevention. Further research and development are warranted to fully realize its potential as a public health tool.

References

- 1. popcouncil.org [popcouncil.org]

- 2. edgemedianetwork.com [edgemedianetwork.com]

- 3. Phase I dose volume escalation of rectally administered PC-1005 to assess safety, pharmacokinetics, and antiviral pharmacodynamics as a multipurpose prevention technology (MTN-037) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "MZC and 1% TFV gel: Multipurpose prevention approaches" by Ninochka Jean-Pierre, Patrick Barnable et al. [knowledgecommons.popcouncil.org]

- 5. Higher Rectal Penetration Needed With PC-1005 Microbicide Gel [natap.org]

- 6. infectioncontroltoday.com [infectioncontroltoday.com]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prophylactic and therapeutic effect of AZT/3TC in RT-SHIV infected Chinese-origin rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nonnucleoside Reverse Transcriptase Inhibitor MIV-150 in Carrageenan Gel Prevents Rectal Transmission of Simian/Human Immunodeficiency Virus Infection in Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. First-in-Human Trial of MIV-150 and Zinc Acetate Coformulated in a Carrageenan Gel: Safety, Pharmacokinetics, Acceptability, Adherence, and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. First-in-Human Trial of MIV-150 and Zinc Acetate Coformulated in a Carrageenan Gel: Safety, Pharmacokinetics, Acceptability, Adherence, and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zinc Acetate/Carrageenan Gels Exhibit Potent Activity In Vivo against High-Dose Herpes Simplex Virus 2 Vaginal and Rectal Challenge - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Evaluation of a MIV-150 and Zinc Acetate Combination Gel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topical microbicides represent a critical strategy in the prevention of sexually transmitted infections (STIs). The combination of MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and zinc acetate (B1210297), which exhibits broad-spectrum antiviral activity, offers a multi-pronged approach to inhibiting viral transmission. This document provides detailed application notes and protocols for the laboratory-scale preparation and quality control testing of a combination gel containing MIV-150 and zinc acetate, using a carrageenan-based vehicle. The information is synthesized from publicly available data on similar formulations, such as the PC-1005 gel developed by the Population Council.[1][2][3]

MIV-150 acts as a tight-binding antagonist of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[4] Zinc ions (Zn²⁺) interfere with multiple stages of the viral life cycle, including viral entry, replication, and protein synthesis.[5][6] The gel formulation serves as an effective delivery vehicle for these active pharmaceutical ingredients (APIs) to the mucosal surfaces. Carrageenan, a sulfated polysaccharide derived from red seaweed, not only functions as a gelling agent but also exhibits intrinsic anti-HIV, anti-HSV-2, and anti-HPV activity.[7][8][9]

Physicochemical Properties of Active Pharmaceutical Ingredients

A thorough understanding of the physicochemical properties of the APIs is crucial for successful formulation development.

| Property | MIV-150 | Zinc Acetate Dihydrate |

| Molecular Formula | C₁₇H₁₈N₄O₂ | Zn(CH₃COO)₂·2H₂O |

| Appearance | Data not publicly available; likely a crystalline powder | White crystalline, lustrous plates with a faint acetic odor.[10] |

| Solubility | Data not publicly available | Readily soluble in water.[11] |

| Mechanism of Action | Non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][12] | Broad-spectrum antiviral; inhibits viral enzymes, interferes with polyprotein processing, and modulates host immune response.[5][13] |

Experimental Protocols

I. Preparation of MIV-150 and Zinc Acetate Combination Gel (Carrageenan-Based)

This protocol outlines a general method for preparing a laboratory-scale batch of the combination gel. The specific concentrations of MIV-150 and zinc acetate can be adjusted based on desired formulation characteristics and preclinical data. For reference, a previously studied formulation, PC-1005, contained 50 μM MIV-150 and 14 mM zinc acetate in a 3% carrageenan gel.[14]

Materials:

-

MIV-150 powder

-

Zinc Acetate Dihydrate, USP grade

-

Carrageenan (lambda/kappa mixture recommended for favorable rheological properties)[7]

-

Purified Water, USP grade

-

Preservative (e.g., methylparaben, propylparaben)

-

pH adjuster (e.g., sodium hydroxide, hydrochloric acid)

-

Analytical balance

-

Homogenizer/High-shear mixer

-

Overhead stirrer with impeller

-

Water bath

-

pH meter

-

Viscometer

-

Airtight, light-resistant containers

Procedure:

-

Preparation of the Aqueous Phase:

-

Dispense the required amount of purified water into a primary mixing vessel.

-

While stirring, slowly add the preservative(s) and mix until fully dissolved. Heat may be applied if necessary to aid dissolution.

-

-

Dispersion of the Gelling Agent:

-

Gradually add the carrageenan powder to the aqueous phase under continuous high-shear mixing to prevent clumping and ensure uniform dispersion.[15]

-